![molecular formula C32H26N4O5 B094391 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- CAS No. 16195-23-6](/img/structure/B94391.png)
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- is a synthetic organic compound that has been widely used in scientific research. It is commonly referred to as Sudan III, which is a red dye that is used in histology and microscopy for staining lipids and fatty tissues.
Mechanism Of Action
Sudan III is a lipophilic dye that binds to lipids and fatty tissues. It stains the lipids and makes them visible under a microscope. The dye is not soluble in water, but it can be dissolved in organic solvents such as ethanol and xylene.
Biochemical And Physiological Effects
Sudan III has no known biochemical or physiological effects on living organisms. It is not toxic and does not cause any harm to the environment. However, it should be handled with care as it is a flammable substance.
Advantages And Limitations For Lab Experiments
The main advantage of Sudan III is its ability to stain lipids and fatty tissues, which makes it a valuable tool in histology and microscopy. It is also relatively inexpensive and easy to use. However, there are some limitations to its use. Sudan III is not a specific stain for lipids and can also stain other substances such as proteins. It is also not a quantitative stain, which means that it does not provide accurate measurements of lipid content.
Future Directions
There are several future directions for the use of Sudan III in scientific research. One area of research is the development of more specific stains for lipids that can differentiate between different types of lipids. Another area of research is the use of Sudan III in the detection of lipid-related diseases such as obesity and diabetes. Additionally, Sudan III can be used in the development of new drugs that target lipid metabolism.
Synthesis Methods
Sudan III can be synthesized through a diazo coupling reaction between 2-amino-5-nitrophenol and 2-methoxy-5-nitrobenzenediazonium tetrafluoroborate. The reaction is carried out in the presence of sodium acetate and acetic acid, which acts as a catalyst. The product is then purified using column chromatography to obtain pure Sudan III.
Scientific Research Applications
Sudan III has been widely used in scientific research due to its ability to stain lipids and fatty tissues. It is commonly used in histology and microscopy to identify the presence of lipids in tissues. Sudan III has also been used in the detection of oil spills in water bodies.
properties
CAS RN |
16195-23-6 |
|---|---|
Product Name |
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- |
Molecular Formula |
C32H26N4O5 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C32H26N4O5/c1-40-27-15-9-8-14-25(27)34-32(39)24-18-20-10-6-7-13-23(20)29(30(24)37)36-35-26-19-21(16-17-28(26)41-2)31(38)33-22-11-4-3-5-12-22/h3-19,37H,1-2H3,(H,33,38)(H,34,39) |
InChI Key |
HTIYWMBRMPXSEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5OC)O |
Other CAS RN |
16195-23-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



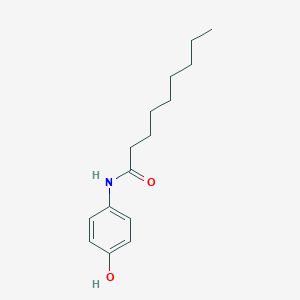
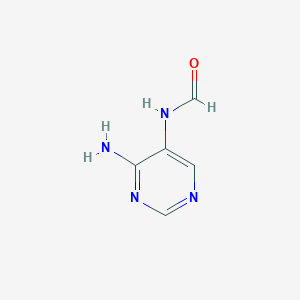
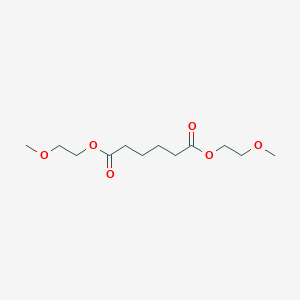
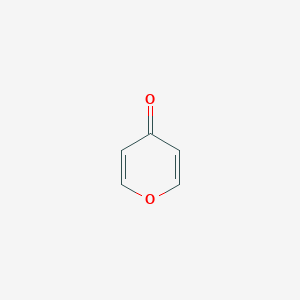
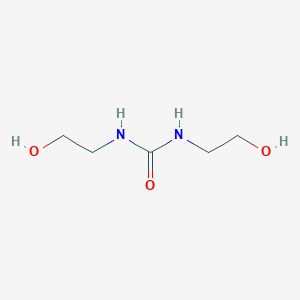
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)
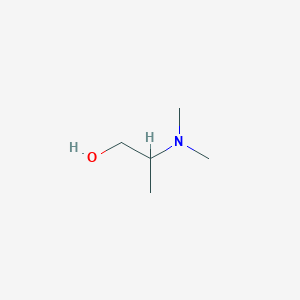

![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
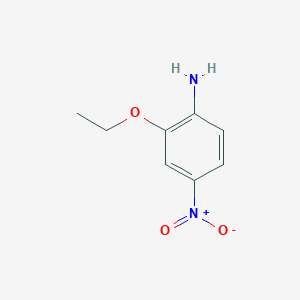
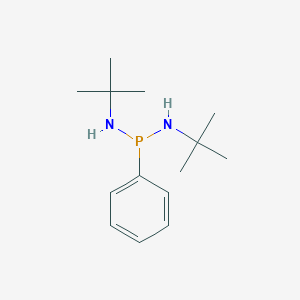
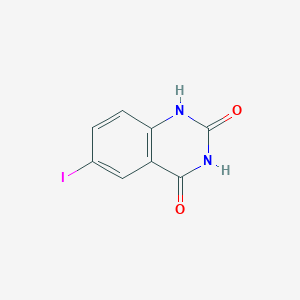
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)